18% Lower Molecular Weight vs. Piperidine Analog: Improved Ligand Efficiency and Fragment Suitability
The target azetidine compound (MW = 155.20 g/mol) is 18.0% lighter than the piperidine analog (MW = 183.25 g/mol) and 8.3% lighter than the pyrrolidine analog (MW = 169.22 g/mol) . This lower molecular weight directly improves ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), making the azetidine scaffold more suitable for fragment-based screening libraries where MW ≤ 300 g/mol and heavy atom count ≤ 22 are standard entry criteria [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 155.20 g/mol |
| Comparator Or Baseline | Piperidine analog: 183.25 g/mol; Pyrrolidine analog: 169.22 g/mol |
| Quantified Difference | Azetidine vs. piperidine: –28.05 g/mol (–18.0%); Azetidine vs. pyrrolidine: –14.02 g/mol (–8.3%) |
| Conditions | Calculated from molecular formulae: C₇H₁₃N₃O (target) vs. C₉H₁₇N₃O (piperidine) vs. C₈H₁₅N₃O (pyrrolidine) |
Why This Matters
Lower MW directly correlates with higher ligand efficiency and broader fragment-library compatibility, enabling this compound to enter screening cascades where heavier analogs are excluded by MW cutoffs.
- [1] Schultes, S.; et al. The 'Rule of Three' for fragment-based drug discovery: where are we now? Nature Reviews Drug Discovery, 2013, 12, 644–645. View Source
